7-Fluoro-1,2-benzoxazole-3-carboxylic acid
Overview
Description
7-Fluoro-1,2-benzoxazole-3-carboxylic acid is a heterocyclic compound that features a benzoxazole ring substituted with a fluorine atom at the 7th position and a carboxylic acid group at the 3rd position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development .
Mechanism of Action
Target of Action
It is known that benzoxazole derivatives have been found to exhibit affinity for serotonergic and dopaminergic receptors .
Mode of Action
It is known that benzoxazole derivatives can interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders .
Biochemical Pathways
It is known that benzoxazole derivatives can affect various biochemical pathways, leading to diverse biological effects .
Result of Action
It is known that benzoxazole derivatives can have diverse biological applications, including antimicrobial and antitumor activities .
Biochemical Analysis
Biochemical Properties
7-Fluoro-1,2-benzoxazole-3-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with various enzymes, including those involved in metabolic pathways and signal transduction. The nature of these interactions often involves the binding of this compound to the active sites of enzymes, leading to either inhibition or activation of enzymatic activity. For instance, it has been observed to inhibit certain kinases, thereby modulating cellular signaling pathways .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the cell type and context. This compound has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound has demonstrated cytotoxic effects, leading to apoptosis and inhibition of cell proliferation . Additionally, it affects the expression of genes involved in cell cycle regulation and apoptosis, thereby altering cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to downstream effects on cellular processes. For example, this compound has been shown to inhibit the activity of certain kinases, thereby affecting signal transduction pathways and gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cellular proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, this compound has been observed to exhibit therapeutic effects, such as inhibition of tumor growth and reduction of inflammation . At higher doses, toxic effects, including hepatotoxicity and nephrotoxicity, have been reported . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes result in the formation of metabolites that can be further excreted from the body. The interactions of this compound with metabolic enzymes can also influence metabolic flux and alter the levels of other metabolites in the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments . The localization and accumulation of this compound within specific tissues can influence its biological activity and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize in specific cellular compartments, such as the nucleus and mitochondria . The targeting of this compound to these compartments is facilitated by targeting signals and post-translational modifications. The subcellular localization of this compound can influence its interactions with biomolecules and its overall biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-1,2-benzoxazole-3-carboxylic acid typically involves the cyclization of 2-aminophenol derivatives with appropriate carboxylic acid precursors. One common method includes the reaction of 2-aminophenol with 2-fluorobenzoic acid under acidic conditions to form the benzoxazole ring . The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and solvent recycling to enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-1,2-benzoxazole-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products:
- Substituted benzoxazoles
- Reduced alcohol or aldehyde derivatives
- Oxidized benzoxazole derivatives
Scientific Research Applications
7-Fluoro-1,2-benzoxazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential to inhibit specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
- 6-Fluoro-1,2-benzoxazole-3-carboxylic acid
- 7-Chloro-1,2-benzoxazole-3-carboxylic acid
- 7-Bromo-1,2-benzoxazole-3-carboxylic acid
Comparison: 7-Fluoro-1,2-benzoxazole-3-carboxylic acid is unique due to the presence of the fluorine atom, which significantly influences its chemical reactivity and biological activity. Compared to its chloro and bromo analogs, the fluorine-substituted compound often exhibits higher potency and selectivity in biological assays. This is attributed to the strong electron-withdrawing effect of fluorine, which can enhance the compound’s interaction with biological targets .
Properties
IUPAC Name |
7-fluoro-1,2-benzoxazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FNO3/c9-5-3-1-2-4-6(8(11)12)10-13-7(4)5/h1-3H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SALREZVATWXFST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)ON=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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